Cas no 856758-61-7 ((1R)-1-(4-Bromophenyl)propan-1-amine)

(1R)-1-(4-Bromophenyl)propan-1-amine is a chiral amine compound featuring a brominated phenyl group and a propylamine backbone. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring enantioselective precision. The 4-bromophenyl moiety enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further functionalization. This compound’s well-defined chirality ensures high selectivity in catalytic processes, while its stability under standard conditions allows for versatile applications in organic synthesis. Suitable for use in research and industrial settings, it offers consistent purity and reliable performance in the development of bioactive molecules.
(1R)-1-(4-Bromophenyl)propan-1-amine structure
856758-61-7 structure
Product Name:(1R)-1-(4-Bromophenyl)propan-1-amine
CAS No:856758-61-7
MF:C9H12BrN
MW:214.1023
MDL:MFCD06761891
CID:4657459
PubChem ID:7127719
Update Time:2025-06-15

(1R)-1-(4-Bromophenyl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(4-bromophenyl)propan-1-amine
    • (R)-1-(4-Bromophenyl)propan-1-amine
    • MFCD06761891
    • DB-200458
    • AS-62560
    • AKOS012669918
    • CS-0153917
    • N10950
    • 856758-61-7
    • SCHEMBL896398
    • (1R)-1-(4-Bromophenyl)propan-1-amine
    • MDL: MFCD06761891
    • Inchi: 1S/C9H12BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1
    • InChI Key: WKPWFAZJGVXPCH-SECBINFHSA-N
    • SMILES: BrC1C([H])=C([H])C(=C([H])C=1[H])[C@@]([H])(C([H])([H])C([H])([H])[H])N([H])[H]

Computed Properties

  • Exact Mass: 213.01531g/mol
  • Monoisotopic Mass: 213.01531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26
  • XLogP3: 2.4

(1R)-1-(4-Bromophenyl)propan-1-amine Pricemore >>

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abcr
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(1R)-1-(4-Bromophenyl)propan-1-amine; .
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(1R)-1-(4-Bromophenyl)propan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:856758-61-7)(1R)-1-(4-Bromophenyl)propan-1-amine
Order Number:A941214
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:37
Price ($):196.0/468.0
Email:sales@amadischem.com

Additional information on (1R)-1-(4-Bromophenyl)propan-1-amine

Recent Advances in the Study of (1R)-1-(4-Bromophenyl)propan-1-amine (CAS: 856758-61-7) in Chemical Biology and Pharmaceutical Research

The compound (1R)-1-(4-Bromophenyl)propan-1-amine (CAS: 856758-61-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This chiral amine, characterized by its bromophenyl moiety, has been investigated for its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and psychiatric disorders. Recent studies have explored its utility in asymmetric synthesis, receptor binding assays, and as a precursor for novel therapeutic agents.

One of the most notable advancements in the study of (1R)-1-(4-Bromophenyl)propan-1-amine is its application in the development of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) drugs. Researchers have demonstrated that this compound can serve as a versatile building block for the synthesis of enantiomerically pure pharmaceuticals, which are critical for achieving high specificity and reduced side effects in clinical applications. The bromine atom at the para position of the phenyl ring enhances the compound's reactivity, enabling facile functionalization and derivatization.

In a recent study published in the Journal of Medicinal Chemistry, scientists utilized (1R)-1-(4-Bromophenyl)propan-1-amine as a precursor to synthesize a series of novel dopamine receptor modulators. The study highlighted the compound's ability to impart stereochemical control in multi-step synthetic pathways, leading to compounds with improved binding affinity and selectivity for dopamine D2 and D3 receptors. These findings have significant implications for the treatment of Parkinson's disease and schizophrenia, where dopamine receptor modulation is a key therapeutic strategy.

Another area of research has focused on the pharmacokinetic properties of (1R)-1-(4-Bromophenyl)propan-1-amine and its derivatives. Recent in vitro and in vivo studies have shown that the compound exhibits favorable metabolic stability and blood-brain barrier permeability, making it an attractive candidate for CNS-targeted drug development. Additionally, its chiral nature allows for the exploration of enantioselective interactions with biological targets, which can lead to more potent and selective drug candidates.

Beyond its applications in CNS drug discovery, (1R)-1-(4-Bromophenyl)propan-1-amine has also been investigated for its potential in cancer therapeutics. A study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of bromophenyl-containing analogs with potent inhibitory activity against histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The researchers found that the (1R)-enantiomer exhibited superior activity compared to its (1S)-counterpart, underscoring the importance of stereochemistry in drug design.

In conclusion, the recent research on (1R)-1-(4-Bromophenyl)propan-1-amine (CAS: 856758-61-7) highlights its versatility and potential as a valuable intermediate in pharmaceutical chemistry. Its applications span from CNS drug discovery to cancer therapeutics, with a strong emphasis on the importance of stereochemical control in achieving desired biological activities. Future studies are expected to further explore its utility in the synthesis of novel bioactive molecules and its potential as a therapeutic agent in its own right.

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Amadis Chemical Company Limited
(CAS:856758-61-7)(1R)-1-(4-Bromophenyl)propan-1-amine
A941214
Purity:99%/99%
Quantity:250mg/1g
Price ($):196.0/468.0
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